(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate
Overview
Description
(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a benzimidazole core, a pyrrolidine ring, and a tert-butyl ester group
Scientific Research Applications
Synthesis and Fluorescent Applications
- Palladium-Catalyzed Synthesis and Fluorescence : A study by Chen et al. (2020) detailed an efficient synthesis of fused azapolycycles based on (benz)imidazole and pyridine scaffolds. These compounds exhibit blue or green fluorescences, suggesting applications in fluorescent materials and sensors (Chen et al., 2020).
Antitumor Agents
- Potential Antitumor Agents : Research by Abonía et al. (2011) synthesized novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates, which showed high activity against various cancer cell lines, indicating potential as antitumor agents (Abonía et al., 2011).
Chemical Synthesis and Characterization
- Synthesis and Structural Characterization : A study by Chen et al. (2021) on the synthesis of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide demonstrated detailed characterization techniques, including NMR, FT-IR, and X-ray diffraction. This study illustrates the importance of structural characterization in the development of new chemical entities (Chen et al., 2021).
Catalytic Activities
- Catalytic Activities of Ruthenium(II) Complexes : Research by Cheng et al. (2009) on ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes shows potential applications in catalysis, particularly in hydrogen transfer reactions of ketones (Cheng et al., 2009).
Antibacterial and Antioxidant Activities
- Antibacterial and Antioxidant Derivatives : A study by Prasad (2021) synthesized novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives and evaluated their antibacterial activity, showcasing the potential of benzimidazole derivatives in developing new antibacterial agents (Prasad, 2021).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, which can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. The bromination of the benzimidazole ring is then achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
The next step involves the formation of the pyrrolidine ring, which can be synthesized through the reaction of a suitable amine with a diester or diketone. The final step is the esterification of the pyrrolidine carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluen
Properties
IUPAC Name |
tert-butyl (2S)-2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-8-4-5-13(20)14-18-11-7-6-10(17)9-12(11)19-14/h6-7,9,13H,4-5,8H2,1-3H3,(H,18,19)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDCXMKEQLOWNP-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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